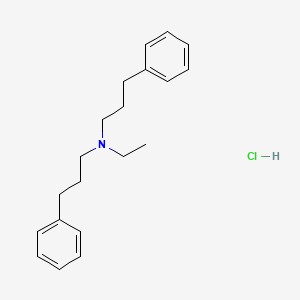

Alverine hydrochloride

Overview

Description

Alverine hydrochloride is a smooth muscle relaxant primarily used to treat functional gastrointestinal disorders such as irritable bowel syndrome and diverticular disease. It is also effective in alleviating painful menstruation caused by muscle spasms in the uterus. The compound works by directly acting on the smooth muscle in the gut and uterus, causing it to relax and thereby relieving symptoms associated with muscle spasms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alverine hydrochloride involves the allylation of ethylamine hydrochloride with (E)-1,3-dichloropropene. This reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves rigorous quality control measures to ensure the consistency and safety of the final product. The use of advanced analytical techniques such as high-performance liquid chromatography (HPLC) ensures the purity and potency of the compound .

Chemical Reactions Analysis

Types of Reactions

Alverine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the structure of this compound, potentially altering its pharmacological properties.

Substitution: Substitution reactions can occur, where functional groups in the molecule are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed

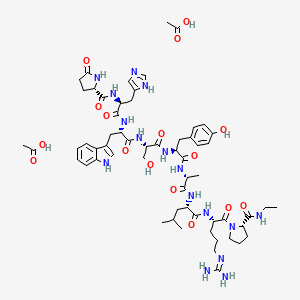

The major products formed from these reactions include various metabolites such as 4-hydroxy alverine, N-desethyl alverine, and 4-hydroxy alverine glucuronide. These metabolites play a significant role in the pharmacokinetics and pharmacodynamics of this compound .

Scientific Research Applications

Alverine hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.

Biology: The compound is studied for its effects on smooth muscle cells and its potential use in treating various smooth muscle disorders.

Medicine: this compound is extensively researched for its therapeutic potential in treating gastrointestinal disorders and painful menstruation.

Industry: The compound is used in the pharmaceutical industry for the development of new drugs and formulations

Mechanism of Action

Alverine hydrochloride exerts its effects by acting directly on the smooth muscle in the gut and uterus, causing it to relax. This action is mediated through its antagonistic effect on 5HT1A receptors, which reduces rectal hypersensitivity and prevents muscle spasms. By relaxing the smooth muscle, this compound alleviates symptoms such as abdominal pain, bloating, constipation, and diarrhea associated with irritable bowel syndrome and other gastrointestinal disorders .

Comparison with Similar Compounds

Similar Compounds

Dicyclomine: Another antispasmodic used to treat irritable bowel syndrome.

Hyoscine: Used for its antispasmodic and antiemetic properties.

Mebeverine: A smooth muscle relaxant used to treat irritable bowel syndrome.

Otilonium: Used for its antispasmodic effects in gastrointestinal disorders.

Pinaverium: Another antispasmodic used to treat gastrointestinal disorders.

Trimebutine: Used for its antispasmodic and prokinetic effects

Uniqueness

Alverine hydrochloride is unique in its specific action on the smooth muscle of the gut and uterus, with minimal effects on other smooth muscles such as those in the heart and blood vessels. This selective action makes it particularly effective in treating gastrointestinal and uterine muscle spasms without causing significant side effects in other parts of the body .

Properties

CAS No. |

5982-87-6 |

|---|---|

Molecular Formula |

C20H28ClN |

Molecular Weight |

317.9 g/mol |

IUPAC Name |

ethyl-bis(3-phenylpropyl)azanium;chloride |

InChI |

InChI=1S/C20H27N.ClH/c1-2-21(17-9-15-19-11-5-3-6-12-19)18-10-16-20-13-7-4-8-14-20;/h3-8,11-14H,2,9-10,15-18H2,1H3;1H |

InChI Key |

ZKRKHXXSBDSIKQ-UHFFFAOYSA-N |

SMILES |

CCN(CCCC1=CC=CC=C1)CCCC2=CC=CC=C2.Cl |

Canonical SMILES |

CC[NH+](CCCC1=CC=CC=C1)CCCC2=CC=CC=C2.[Cl-] |

Appearance |

Solid powder |

Key on ui other cas no. |

5982-87-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

150-59-4 (Parent) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

alverine alverine citrate alverine hydrochloride Spasmaverine Spasmonal |

Origin of Product |

United States |

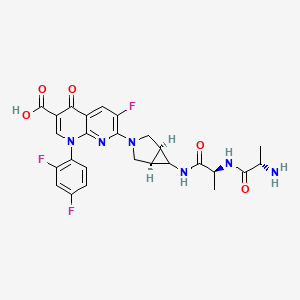

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(7-cyclobutyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N3,N3,2,2-tetramethylpropane-1,3-diamine](/img/structure/B1665675.png)

![benzyl (2R)-2-[[(2R)-2-(1,3-benzodioxol-5-ylmethyl)-3-sulfanylpropanoyl]amino]propanoate](/img/structure/B1665677.png)